molecular formula C16H24N2O4S B4883765 N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4883765
M. Wt: 340.4 g/mol
InChI Key: KWZWHKNTNMIHKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves conjugate additions, intramolecular acylation, and subsequent modifications to introduce sulfonyl and methoxyethyl groups. For example, Back and Nakajima (2000) demonstrated a convenient route to synthesize various piperidines and related structures through cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by deprotonation and intramolecular alkylation, yielding cyclic enamine sulfones with high selectivity (Back & Nakajima, 2000).

Molecular Structure Analysis

Crystal structure studies and computational analysis provide insights into the molecular conformation, electronic distribution, and reactive sites of piperidine derivatives. Kumara et al. (2017) synthesized novel piperazine derivatives, closely related to the compound of interest, and performed X-ray diffraction studies alongside density functional theory (DFT) calculations to understand their structural and electronic properties. These analyses revealed chair conformations of the piperazine ring and highlighted the intermolecular hydrogen bonding contributing to the crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

The reactivity of piperidine derivatives is significantly influenced by the presence of N-acyl and N-sulfonyl groups. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, highlighting the effect of these substituents on the reaction's efficiency and selectivity. Their findings underscore the role of the substituents in stabilizing the intermediate carbanions, thereby facilitating selective methoxylation reactions (Golub & Becker, 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(20,21)18-10-7-14(8-11-18)16(19)17-9-12-22-2/h3-6,14H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZWHKNTNMIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

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